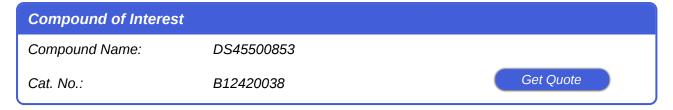


Validating DS45500853 as a Selective ERRα Agonist: A Comparative Guide

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **DS45500853**'s performance against other Estrogen-Related Receptor alpha (ERRα) modulators, supported by experimental data and detailed protocols.

DS45500853 has emerged as a novel agonist of the Estrogen-Related Receptor alpha (ERR α), a nuclear receptor that plays a crucial role in regulating energy homeostasis and cellular metabolism.[1][2] The validation of **DS45500853** as a selective agonist is critical for its use as a chemical tool in basic research and for its potential therapeutic applications in metabolic diseases. This guide summarizes the key experimental data that substantiates the efficacy and selectivity of **DS45500853** in comparison to other known ERR α modulators.

Comparative Analysis of ERRa Modulators

The following table summarizes the in vitro activities of **DS45500853** and other relevant ERR α modulators. The data highlights the potency and selectivity of these compounds in various assays.



Compound	Target(s)	Assay Type	Metric	Value (µM)	Reference
DS45500853	ERRα Agonist	RIP140 Co- repressor Binding Inhibition	IC50	0.80	[3]
ERRα Luciferase Reporter	EC50	5.4	[3]		
PPARy	PPARy Luciferase Reporter	EC50	>10	[2]	
DS20362725	ERRα Agonist	RIP140 Co- repressor Binding Inhibition	IC50	0.6	[2]
ERRα Luciferase Reporter	EC50	1.1	[2]		
SLU-PP-332	pan-ERR Agonist	ERRα Luciferase Reporter	EC50	0.098	[4][5][6]
ERRβ Luciferase Reporter	EC50	0.230	[4][5][6]		
ERRy Luciferase Reporter	EC50	0.430	[4][5][6]	_	
XCT790	ERRα Inverse Agonist	GAL4-ERRα Transfection	IC50	0.37	[7][8]
TNBC Cell Proliferation	IC50	13.3 - 13.7	[9][10]		



Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

ERRα Luciferase Reporter Assay

This assay evaluates the ability of a compound to activate the transcriptional activity of ERRa.

Cell Line: MG63 cells[2]

Protocol:

- MG63 cells are co-transfected with a full-length human ERRα expression vector and a luciferase reporter plasmid containing ERRα response elements.
- Transfected cells are seeded in 96-well plates and incubated for 24 hours.
- Cells are then treated with various concentrations of the test compound (e.g., DS45500853)
 or vehicle control (DMSO) for an additional 18-24 hours.[2]
- Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.
- The EC50 value, the concentration at which the compound elicits a half-maximal response, is calculated from the dose-response curve.

Fluorescence Polarization (FP) Competition Assay for Co-repressor Binding

This assay assesses the ability of a compound to disrupt the interaction between the ERR α ligand-binding domain (LBD) and a co-repressor peptide.

Reagents:

- GST-tagged human ERRα LBD
- Fluorescein-labeled RIP140 co-repressor peptide



Test compounds

Protocol:

- The assay is performed in a buffer containing 10 mM HEPES, 0.10 mM EDTA, 5% bovine gamma globulin, and 2.0 mM DTT (pH 6.8).[2]
- A mixture of GST-ERRα LBD (1.2 μM) and the fluorescein-labeled RIP140 peptide (10 nM) is incubated with varying concentrations of the test compound in a 384-well plate.[2]
- The plate is incubated at room temperature to reach binding equilibrium.
- Fluorescence polarization is measured using a suitable plate reader.
- The IC50 value, the concentration of the compound that inhibits 50% of the binding between the ERRα LBD and the RIP140 peptide, is determined from the competition binding curve.

PPARy Transcriptional Activity Assay

This assay is crucial for determining the selectivity of an ERRα agonist by evaluating its activity on the Peroxisome Proliferator-Activated Receptor gamma (PPARy), a nuclear receptor with a similar ligand-binding pocket.

Cell Line: HEK293T cells

Protocol:

- HEK293T cells are co-transfected with a full-length human PPARy expression vector and a luciferase reporter plasmid containing PPAR response elements.
- Transfected cells are seeded in 96-well plates and incubated.
- Cells are treated with the test compound at various concentrations. A known PPARy agonist (e.g., rosiglitazone) is used as a positive control.
- After an incubation period, luciferase activity is measured.

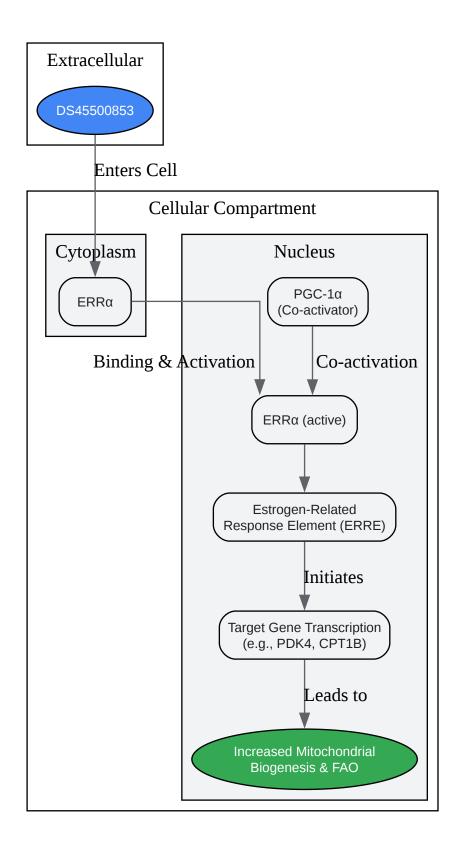


The EC50 value is calculated to determine the compound's potency in activating PPARy. A
high EC50 value indicates low off-target activity. For **DS45500853**, the EC50 was greater
than 10 μM, demonstrating its selectivity for ERRα over PPARy.[2]

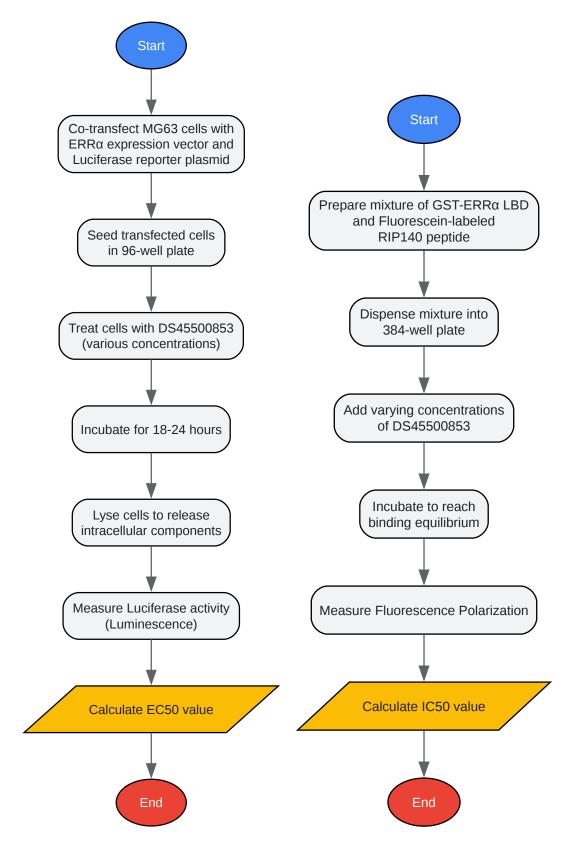
Visualizing the Pathways and Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.









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